

CAS 37908-90-0 molecular weight and structure

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Compound of Interest

Compound Name:	3,5-Bis-chloromethyl-4-methyl- benzoic acid
CAS No.:	37908-90-0
Cat. No.:	B1608200

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An In-Depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 37908-90-0)

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, identified by CAS Registry Number 37908-90-0, is a highly functionalized heterocyclic compound. While not a therapeutic agent itself, it holds significant importance in the pharmaceutical industry, primarily as a key starting material and a critical process-related impurity in the synthesis of semi-synthetic penicillin antibiotics, most notably flucloxacillin.[1] The isoxazole ring system is a well-established scaffold in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a halogenated phenyl ring and a reactive carboxylic acid group—dictates its chemical utility and analytical interest.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and process development scientists. It delves into its physicochemical properties, synthetic pathways, key chemical transformations, and its pivotal role in the manufacturing of beta-lactam antibiotics, supported by practical, field-proven insights and methodologies.

Part 1: Physicochemical Properties and Structural Analysis

The structural and chemical properties of a molecule are foundational to understanding its reactivity, stability, and suitability for specific applications. For CAS 37908-90-0, these properties are well-defined.

Core Compound Identifiers and Properties

A summary of the essential physicochemical data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is presented below. This data is critical for everything from reaction stoichiometry calculations to the development of analytical methods.

Property	Value	Source
CAS Registry Number	37908-90-0	Internal Reference
Molecular Formula	C ₁₁ H ₇ ClFNO ₃	[1][2][3]
Molecular Weight	255.63 g/mol	[1][2][3]
IUPAC Name	3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid	[2]
Synonyms	4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-	[4]
Canonical SMILES	<chem>CC1=C(C(=O)O)C(=NO1)C2=C(C=CC=C2F)Cl</chem>	[3][4]
InChI Key	REIPZLFZMOQHJT-UHFFFAOYSA-N	[3][4]

Structural Elucidation

The molecule's architecture is centered around a five-membered isoxazole ring, substituted at positions 3, 4, and 5.

- Position 3 (C3): Attached to a 2-chloro-6-fluorophenyl group. The ortho-substitution of both a chloro and a fluoro atom creates significant steric hindrance and modulates the electronic properties of the phenyl ring. These halogens enhance lipophilicity, a common strategy in drug design to improve membrane permeability.[1]
- Position 4 (C4): Bears the carboxylic acid (-COOH) functional group. This group is the primary site of reactivity, allowing for the formation of esters, amides, and, most importantly, the acyl chloride.[1]
- Position 5 (C5): A methyl group (-CH₃) is attached, which contributes to the overall electronic and steric profile of the isoxazole core.

The combination of these features results in a molecule that is a stable, crystalline solid at room temperature and serves as a versatile building block. Its structure can be unequivocally confirmed using standard analytical techniques such as ¹³C NMR and Mass Spectrometry, for which data is publicly available.[2]

Part 2: Synthesis and Key Chemical Reactions

Understanding the synthesis of CAS 37908-90-0 and its subsequent reactions is crucial for its application in pharmaceutical manufacturing.

General Synthetic Approach

The synthesis of 3,4,5-trisubstituted isoxazoles typically relies on well-established heterocyclic chemistry principles. A common and logical pathway involves the condensation of a β -dicarbonyl compound with hydroxylamine. For this specific molecule, a plausible synthetic workflow would begin with a Claisen condensation to form a β -ketoester, followed by cyclization.

Caption: Plausible synthetic workflow for CAS 37908-90-0.

Core Reaction: Acyl Chloride Formation

The most critical reaction for this compound in the context of drug development is its conversion to the corresponding acyl chloride, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 69399-79-7).[5][6] This transformation activates the carboxylic acid,

enabling it to readily form an amide bond with the primary amine of 6-aminopenicillanic acid (6-APA), the core of the penicillin structure.

Common chlorinating agents include thionyl chloride (SOCl_2) or oxalyl chloride. However, safer solid reagents like bis(trichloromethyl) carbonate (triphosgene) are often preferred in industrial settings to avoid handling toxic gases.[7]

Caption: Activation of the carboxylic acid to its acyl chloride.

Part 3: Central Role in Antibiotic Synthesis

The primary industrial application of CAS 37908-90-0 is as a direct precursor to the side chain of isoxazolyl penicillins such as flucloxacillin. These antibiotics are valued for their stability against bacterial beta-lactamase enzymes.

Workflow: Final Steps of Flucloxacillin Synthesis

The activated acyl chloride is coupled with 6-aminopenicillanic acid (6-APA) in a nucleophilic acyl substitution reaction. This forms the final amide bond, yielding the active pharmaceutical ingredient (API).

Caption: Role of CAS 37908-90-0 in Flucloxacillin synthesis.

Significance as a Process Impurity

In any large-scale chemical synthesis, unreacted starting materials and intermediates can persist as impurities in the final product. Therefore, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a specified impurity in pharmacopeial monographs for flucloxacillin.[3] Its levels must be strictly monitored to ensure the safety and efficacy of the final drug product. This necessitates its use as a certified analytical reference standard for developing and validating quality control methods, such as High-Performance Liquid Chromatography (HPLC).[1]

Part 4: Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. They are based on established chemical principles and patent literature, designed to be self-validating and robust.

Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 69399-79-7)

This protocol describes the conversion of the carboxylic acid to its acyl chloride using bis(trichloromethyl) carbonate, a safer alternative to gaseous reagents.[7]

Materials:

- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)
- Bis(trichloromethyl) carbonate (0.4-0.5 eq)
- Catalyst (e.g., Pyridine or N,N-Dimethylformamide, ~0.01 eq)
- Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

- **Inert Atmosphere:** To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the carboxylic acid and the anhydrous solvent (approx. 5-8 volumes relative to the acid).
- **Catalyst Addition:** Add the catalytic amount of pyridine or DMF to the suspension. The catalyst is crucial for initiating the reaction with the solid chlorinating agent.
- **Reagent Addition:** In a separate flask, dissolve the bis(trichloromethyl) carbonate in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of the carboxylic acid at room temperature over 30-45 minutes. The reaction is exothermic and may produce HCl gas, requiring an appropriate scrubber.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by observing the disappearance of the starting material. Typically, the reaction is stirred at room temperature for 2-4 hours or until completion.
- **Work-up and Isolation:** Upon completion, the reaction mixture is typically filtered to remove any by-products. The solvent is then removed under reduced pressure (rotary evaporation) to yield the crude acyl chloride.

- Purification (if necessary): The product is often of sufficient purity for the subsequent coupling step. If required, it can be purified by recrystallization from a non-polar solvent like hexane. The product is a low-melting solid and must be handled in a moisture-free environment due to its reactivity.

Protocol 2: Conceptual HPLC Method for Impurity Profiling

This outlines a standard reversed-phase HPLC method for quantifying CAS 37908-90-0 as an impurity in a flucloxacillin drug substance.

Instrumentation & Columns:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size). The C18 stationary phase provides excellent retention for moderately non-polar molecules like the analyte and the API.

Chromatographic Conditions:

- Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 90%) and ramp up to a high percentage of Mobile Phase B over 15-20 minutes to elute the more non-polar API and any related impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
- Detection Wavelength: UV detection at a wavelength where both the impurity and API show significant absorbance (e.g., 220-254 nm).

- Injection Volume: 10 μ L.

Validation Principle: The method's trustworthiness is established through validation, which includes demonstrating specificity (ability to separate the impurity from the API), linearity (a proportional response to concentration), accuracy, precision, and defining the limit of detection (LOD) and limit of quantification (LOQ) for the impurity.

Conclusion

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 37908-90-0) is a textbook example of a non-pharmaceutical intermediate that is nonetheless indispensable to modern medicine. Its value lies not in its own biological activity, but in its precisely engineered structure, which serves as the key to constructing the complex side chain of potent beta-lactamase-resistant antibiotics. A thorough understanding of its synthesis, reactivity, and analytical characterization is therefore essential for professionals in drug development and pharmaceutical manufacturing, ensuring the quality and integrity of life-saving medicines.

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